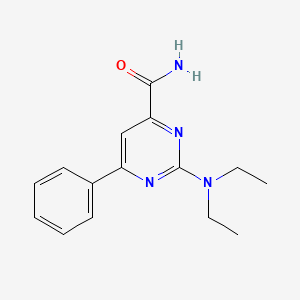
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a diethylamino group at the 2-position, a phenyl group at the 6-position, and a carboxamide group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the diethylamino and phenyl groups through substitution reactions. The final step involves the formation of the carboxamide group.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Substituents: The diethylamino group can be introduced through nucleophilic substitution reactions, while the phenyl group can be added via electrophilic aromatic substitution.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
科学研究应用
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group may facilitate binding to specific sites on the target molecule, while the phenyl and carboxamide groups contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
2-(Diethylamino)ethanol: A simpler compound with applications in organic synthesis and as a solvent.
Uniqueness
2-(Diethylamino)-6-phenylpyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where its structure can be fine-tuned for specific targets.
属性
IUPAC Name |
2-(diethylamino)-6-phenylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-19(4-2)15-17-12(10-13(18-15)14(16)20)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOJEQLQWZKXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
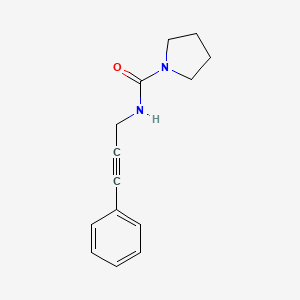
![6-(2-Methyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7645820.png)
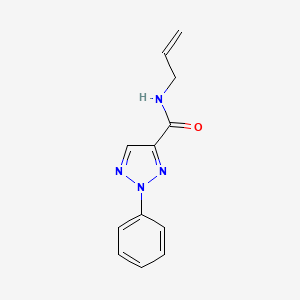
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
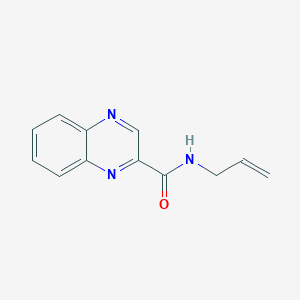
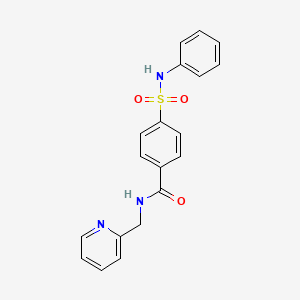
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
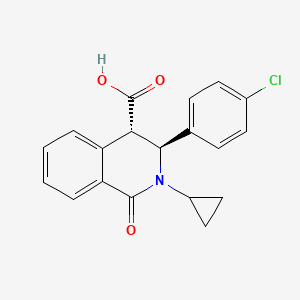

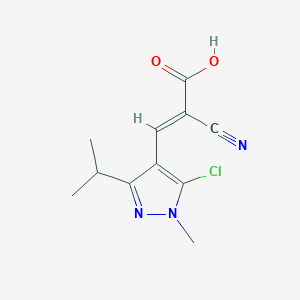
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
